Cas no 1803589-71-0 (1,2,4-Oxadiazole-3-carboxylic acid, 5-phenyl-, sodium salt (1:1))
1,2,4-Oxadiazole-3-carboxylic acid, 5-phenyl-, sodium salt (1:1) Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Oxadiazole-3-carboxylic acid, 5-phenyl-, sodium salt (1:1)
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- Inchi: 1S/C9H6N2O3.Na.H/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;;/h1-5H,(H,12,13);;
- InChI Key: RDEPLARLKIPKLC-UHFFFAOYSA-N
- SMILES: C(C1=NOC(C2C=CC=CC=2)=N1)(=O)O.[NaH]
1,2,4-Oxadiazole-3-carboxylic acid, 5-phenyl-, sodium salt (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-180448-0.05g |
sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
1803589-71-0 | 0.05g |
$59.0 | 2023-09-19 | ||
| Enamine | EN300-180448-0.1g |
sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
1803589-71-0 | 0.1g |
$88.0 | 2023-09-19 | ||
| Enamine | EN300-180448-0.25g |
sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
1803589-71-0 | 0.25g |
$126.0 | 2023-09-19 | ||
| Enamine | EN300-180448-0.5g |
sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
1803589-71-0 | 0.5g |
$198.0 | 2023-09-19 | ||
| Enamine | EN300-180448-1.0g |
sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
1803589-71-0 | 1g |
$254.0 | 2023-05-26 | ||
| Enamine | EN300-180448-2.5g |
sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
1803589-71-0 | 2.5g |
$612.0 | 2023-09-19 | ||
| Enamine | EN300-180448-5.0g |
sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
1803589-71-0 | 5g |
$1209.0 | 2023-05-26 | ||
| Enamine | EN300-180448-10.0g |
sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
1803589-71-0 | 10g |
$2401.0 | 2023-05-26 | ||
| Enamine | EN300-180448-1g |
sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
1803589-71-0 | 1g |
$254.0 | 2023-09-19 | ||
| Enamine | EN300-180448-5g |
sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
1803589-71-0 | 5g |
$1209.0 | 2023-09-19 |
1,2,4-Oxadiazole-3-carboxylic acid, 5-phenyl-, sodium salt (1:1) Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1,2,4-Oxadiazole-3-carboxylic acid, 5-phenyl-, sodium salt (1:1)
1,2,4-Oxadiazole-3-carboxylic Acid, 5-Phenyl-, Sodium Salt (1:1)
The compound 1,2,4-Oxadiazole-3-carboxylic acid, 5-phenyl-, sodium salt (1:1), with CAS No. 1803589-71-0, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of oxadiazole derivatives, which have garnered considerable attention due to their versatile applications in drug discovery, agrochemicals, and advanced materials. The structure of this compound features a 5-membered oxadiazole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 3-position. The sodium salt form ensures its solubility in aqueous media, making it suitable for various chemical reactions and formulations.
Recent studies have highlighted the potential of oxadiazole derivatives as building blocks for constructing bioactive molecules. For instance, researchers have explored the use of 1,2,4-Oxadiazole-3-carboxylic acid, 5-phenyl-, sodium salt (1:1) in the development of antimicrobial agents and anticancer drugs. The phenyl substitution at the 5-position enhances the molecule's aromaticity and stability, while the carboxylic acid group provides opportunities for further functionalization. These properties make it an ideal candidate for exploring bioisosterism and drug design strategies.
In the realm of materials science, this compound has been utilized as a precursor for synthesizing advanced materials such as polymeric membranes and metal-organic frameworks (MOFs). The sodium salt form facilitates its incorporation into these materials by enabling controlled precipitation and crystallization processes. Recent advancements in MOF synthesis have demonstrated that this compound can serve as a versatile linker, contributing to the creation of porous structures with tailored properties for gas storage and catalysis.
The synthesis of 1,2,4-Oxadiazole-3-carboxylic acid, 5-phenyl-, sodium salt (1:1) typically involves multi-step organic reactions. A common approach includes the condensation of amines with carbonyl compounds followed by cyclization to form the oxadiazole ring. The phenyl group is introduced via substitution or coupling reactions, ensuring high regioselectivity. The final step involves neutralization with sodium hydroxide to obtain the sodium salt form. This synthetic pathway has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.
From an analytical perspective, this compound has been extensively characterized using modern spectroscopic techniques such as NMR, IR, and X-ray crystallography. These studies have provided insights into its molecular geometry and intermolecular interactions. For example, X-ray crystallography has revealed that the sodium ion forms strong ion-dipole interactions with the carboxylate group, stabilizing the crystal lattice. Such structural insights are crucial for understanding its physical properties and behavior in different environments.
One of the most promising applications of this compound lies in its potential as a building block for supramolecular chemistry. Researchers have demonstrated that it can self-assemble into ordered nanostructures under specific conditions. These assemblies exhibit unique optical and electronic properties, making them candidates for applications in sensors and optoelectronic devices. Furthermore, its ability to coordinate with metal ions has opened avenues for designing metallo-supramolecular systems with enhanced functionality.
In conclusion,1803589-71-0, or 1,2,4-Oxadiazole-3-carboxylic acid, 5-phenyl-, sodium salt (1:1) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science
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